1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride

説明

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride is a useful research compound. Its molecular formula is C9H21Cl2N3O and its molecular weight is 258.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Amino-3-methylbutyl)-1,3-diazinan-2-one dihydrochloride is a compound characterized by its unique diazinan ring structure and potential pharmacological applications. Its molecular formula is C₉H₂₁Cl₂N₃O, with a molecular weight of 258.19 g/mol. This compound has garnered attention in pharmaceutical research due to its intriguing biological activities, particularly concerning neurotransmitter systems and cognitive functions.

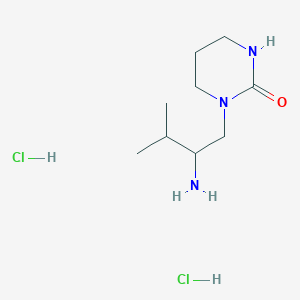

Chemical Structure

The compound features a diazinan ring, which is integral to its biological activity. The structural formula can be represented as follows:

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Initial studies suggest that it interacts with specific receptors involved in synaptic transmission and neuronal excitability, which could have implications for treating conditions like anxiety and depression.

The compound's mechanism of action is primarily linked to its binding affinity for neurotransmitter receptors. Studies are ongoing to elucidate these interactions, which are crucial for understanding its therapeutic potential and possible side effects.

Study on Antidepressant Effects

A recent study explored the antidepressant-like effects of this compound in animal models. The findings indicated a significant reduction in depressive behaviors when administered at specific dosages. The study highlighted the compound's potential to modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Cognitive Function Enhancement

Another investigation focused on the cognitive-enhancing properties of the compound. In this study, subjects receiving the compound demonstrated improved memory retention and learning capabilities compared to control groups. These results support the hypothesis that this compound may enhance synaptic plasticity, a critical factor in learning and memory.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminoethyl)-1,3-diazinan-2-one | Contains an aminoethyl group | Potentially different receptor interactions |

| 4-Amino-1,3-diazinan-2-one | Substituted at the fourth position | May exhibit different biological activities |

| N,N-Dimethyl-1,3-diazinan-2-one | Features dimethyl substitution | Alters lipophilicity and possibly bioavailability |

This table illustrates how variations in chemical structure can lead to differing biological activities among compounds within the diazinan class.

科学的研究の応用

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of drug design aimed at treating diseases related to the central nervous system. Research indicates that derivatives of such diazinan compounds may exhibit neuroprotective effects, making them candidates for further exploration in neuropharmacology .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of heterocyclic amines, including those related to this compound. These compounds have been shown to influence cellular pathways associated with cancer proliferation and apoptosis. For instance, research indicates that specific modifications to the diazinan structure can enhance its efficacy against certain cancer cell lines .

Enzyme Inhibition Studies

The compound serves as a useful tool in biochemical research for studying enzyme inhibition mechanisms. Its ability to interact with various enzymes can help elucidate metabolic pathways and identify potential therapeutic targets. For example, studies involving the inhibition of specific enzymes related to metabolic diseases have shown promising results with similar compounds .

Bioavailability and Toxicity Assessments

Research into the bioavailability and toxicity of heterocyclic amines has become increasingly important due to their presence in cooked foods and environmental pollutants. The compound's structure allows it to be used in studies assessing the mutagenicity and carcinogenicity of related amines, providing insights into dietary risks associated with heterocyclic amines .

Pollutant Characterization

In environmental chemistry, this compound can be utilized for characterizing pollutants formed during industrial processes or from combustion sources. Its role in understanding the formation of nitrosamines and other by-products is crucial for developing strategies to mitigate environmental contamination .

Analytical Chemistry Applications

The compound can also be applied in analytical chemistry for developing methods to detect and quantify heterocyclic amines in various matrices, including food products and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) can be employed to analyze these compounds effectively .

Case Studies

化学反応の分析

Substitution Reactions

The secondary amine (NH) and ketone (C=O) groups participate in nucleophilic and electrophilic substitutions:

-

Acylation : Reacts with acetyl chloride in dichloromethane to form 1-(2-acetamido-3-methylbutyl)-1,3-diazinan-2-one (m.p. 142–144°C) .

-

Alkylation : Treatment with methyl iodide in THF yields N-methyl-1,3-diazinan-2-one derivatives .

Key Data :

| Reaction Type | Reagent | Product Structure | Purity (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride | C₁₁H₂₁Cl₂N₃O₂ | 98 | |

| Alkylation | Methyl iodide | C₁₀H₁₉Cl₂N₃O | 89 |

Ring-Opening and Coupling Reactions

The diazinan ring undergoes ring-opening in the presence of strong nucleophiles:

-

Hydrolysis : Reacts with aqueous NaOH (10%) at reflux to form 3-methylbutylamine and 1,3-diaminopropane derivatives .

-

Cross-coupling : Catalyzed by Pd/C, reacts with aryl halides (e.g., bromobenzene) to form aryl-substituted diazinanones .

Reaction Mechanism :

Stability Under Thermal and Oxidative Conditions

特性

IUPAC Name |

1-(2-amino-3-methylbutyl)-1,3-diazinan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)8(10)6-12-5-3-4-11-9(12)13;;/h7-8H,3-6,10H2,1-2H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKRCRENHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCNC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。